molecular formula C16H17IN2O4 B12028856 Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate CAS No. 618444-06-7

Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12028856
CAS No.: 618444-06-7
M. Wt: 428.22 g/mol
InChI Key: YYLAKKYTXHIWAR-UHFFFAOYSA-N
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Description

Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 5 and two ester groups at positions 3 and 4, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves a 1,3-dipolar cycloaddition reaction. One common method includes the reaction of 4-iodosydnone with dimethyl acetylenedicarboxylate (DMAD) under reflux in toluene for several hours. The reaction mixture is then evaporated, and the resulting oil is purified using column chromatography with dichloromethane as the solvent. The final product is crystallized from methanol to obtain white crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at position 5 can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Ester Hydrolysis: The ester groups at positions 3 and 4 can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for ester hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted pyrazoles can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazole ring or the substituents.

    Hydrolysis Products: Carboxylic acids derived from the ester groups.

Scientific Research Applications

Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The iodine atom and ester groups may influence the compound’s binding affinity and selectivity towards these targets, modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1-(2-isopropylphenyl)pyrazole-3,4-dicarboxylate: Lacks the iodine atom at position 5.

    5-Bromo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate: Contains a bromine atom instead of iodine.

    Dimethyl 1-phenylpyrazole-3,4-dicarboxylate: Lacks the isopropyl group on the phenyl ring.

Uniqueness

Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the isopropyl group and ester functionalities further enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

618444-06-7

Molecular Formula

C16H17IN2O4

Molecular Weight

428.22 g/mol

IUPAC Name

dimethyl 5-iodo-1-(2-propan-2-ylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C16H17IN2O4/c1-9(2)10-7-5-6-8-11(10)19-14(17)12(15(20)22-3)13(18-19)16(21)23-4/h5-9H,1-4H3

InChI Key

YYLAKKYTXHIWAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I

Origin of Product

United States

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